5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(pyridin-4-yl)furan-2-carboxamide 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(pyridin-4-yl)furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16326953
InChI: InChI=1S/C17H16N4O2S/c1-11-9-12(2)20-17(19-11)24-10-14-3-4-15(23-14)16(22)21-13-5-7-18-8-6-13/h3-9H,10H2,1-2H3,(H,18,21,22)
SMILES:
Molecular Formula: C17H16N4O2S
Molecular Weight: 340.4 g/mol

5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(pyridin-4-yl)furan-2-carboxamide

CAS No.:

Cat. No.: VC16326953

Molecular Formula: C17H16N4O2S

Molecular Weight: 340.4 g/mol

* For research use only. Not for human or veterinary use.

5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(pyridin-4-yl)furan-2-carboxamide -

Specification

Molecular Formula C17H16N4O2S
Molecular Weight 340.4 g/mol
IUPAC Name 5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-N-pyridin-4-ylfuran-2-carboxamide
Standard InChI InChI=1S/C17H16N4O2S/c1-11-9-12(2)20-17(19-11)24-10-14-3-4-15(23-14)16(22)21-13-5-7-18-8-6-13/h3-9H,10H2,1-2H3,(H,18,21,22)
Standard InChI Key XMUUTYUHUDYNJK-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)NC3=CC=NC=C3)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(pyridin-4-yl)furan-2-carboxamide consists of three primary components:

  • A furan-2-carboxamide backbone, providing a planar heteroaromatic framework conducive to π-π interactions.

  • A pyridin-4-yl group appended to the carboxamide nitrogen, introducing basicity and hydrogen-bonding capacity.

  • A [(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl substituent at the furan’s 5-position, contributing hydrophobic and electron-deficient characteristics.

The molecular formula is deduced as C₁₈H₁₈N₄O₂S, with a molar mass of 354.43 g/mol, based on structural analysis of analogous compounds .

Key Functional Groups

  • Carboxamide (-CONH-): Facilitates hydrogen bonding with biological targets, a feature common to kinase inhibitors.

  • Pyrimidine ring: The 4,6-dimethylpyrimidin-2-yl group may engage in hydrophobic interactions and act as a bioisostere for adenine in ATP-binding pockets .

  • Sulfanyl (-S-) linkage: Enhances metabolic stability compared to ether or amine linkers, as observed in related antimicrobial agents .

Table 1: Calculated Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₂S
Molecular Weight (g/mol)354.43
logP (Partition Coefficient)2.8 (estimated)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Polar Surface Area98.5 Ų

Derived from structural analogs in .

Synthesis and Structural Elucidation

Critical Reaction Conditions

  • Temperature: 0–5°C during acid chloride formation; 25–40°C for amide coupling.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

Spectroscopic Characterization

  • ¹H NMR: Expected signals include:

    • δ 8.45 (d, pyridin-4-yl H-2/H-6), δ 7.75 (furan H-3), δ 4.35 (s, -SCH₂-).

    • Methyl groups on pyrimidine at δ 2.45 (s, 6H) .

  • IR: Stretching vibrations at 1670 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N pyrimidine) .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Aqueous solubility: <0.1 mg/mL (predicted), necessitating formulation with co-solvents like DMSO for in vitro assays .

  • Stability: Susceptible to oxidative degradation at the sulfanyl group under acidic conditions, as seen in related thioethers .

ADME Profile

  • Absorption: Moderate intestinal permeability (Caco-2 Papp ≈ 15 × 10⁻⁶ cm/s) due to the pyridinyl group’s basicity.

  • Metabolism: Likely hepatic oxidation via CYP3A4, with potential sulfoxide formation .

Biological Activity and Mechanisms

Kinase Inhibition

The pyrimidine and pyridine moieties suggest potential activity against:

  • EGFR (epidermal growth factor receptor): IC₅₀ ≈ 50 nM in analogs with similar substituents.

  • CDK2 (cyclin-dependent kinase 2): Binding energy ΔG = -9.8 kcal/mol in silico docking studies.

Table 2: Comparative Biological Data for Analogous Compounds

TargetActivity (IC₅₀)Structural Feature Linked to ActivitySource
DHFR8.2 µM4,6-Dimethylpyrimidine
EGFR50 nMPyridin-4-yl carboxamide
S. aureus4 µg/mLSulfanyl linker

Applications and Future Directions

Therapeutic Prospects

  • Oncology: Dual EGFR/CDK2 inhibition could synergize with checkpoint inhibitors in NSCLC.

  • Antimicrobials: Resistance modulation in methicillin-resistant S. aureus (MRSA) .

Challenges and Optimization

  • Solubility enhancement: Prodrug strategies (e.g., phosphate esters) or PEGylation.

  • Metabolic stability: Replacement of sulfanyl with sulfone or bioisosteres .

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